molecular formula C16H18N2O3 B1440706 Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate CAS No. 1272756-67-8

Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate

Cat. No.: B1440706
CAS No.: 1272756-67-8
M. Wt: 286.33 g/mol
InChI Key: XFOYAZJEZCKFIR-UHFFFAOYSA-N
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Description

Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol . This compound is characterized by the presence of a piperidine ring, a cyano group, and a formyl group, making it a versatile molecule in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate cyano and formyl substituents. One common method includes the cyclization of a precursor molecule containing the necessary functional groups under controlled conditions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the desired purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen with a catalyst

    Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano and formyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 1-(2-cyano-4-formylphenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-2-21-16(20)13-5-7-18(8-6-13)15-4-3-12(11-19)9-14(15)10-17/h3-4,9,11,13H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOYAZJEZCKFIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101157279
Record name 4-Piperidinecarboxylic acid, 1-(2-cyano-4-formylphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272756-67-8
Record name 4-Piperidinecarboxylic acid, 1-(2-cyano-4-formylphenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxylic acid, 1-(2-cyano-4-formylphenyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101157279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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